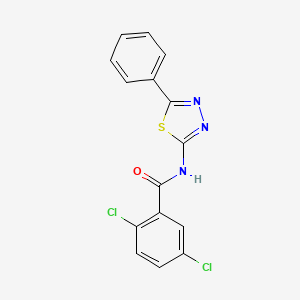

2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3OS/c16-10-6-7-12(17)11(8-10)13(21)18-15-20-19-14(22-15)9-4-2-1-3-5-9/h1-8H,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJVKMDCVFQAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichlorobenzoyl chloride and 5-phenyl-1,3,4-thiadiazole-2-amine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

Product Isolation: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different thiadiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is with a molecular weight of approximately 350.22 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

- Staphylococcus aureus : Effective against resistant strains.

- Escherichia coli : Demonstrated notable inhibition.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have reported that it can induce apoptosis in cancer cell lines such as:

- HeLa cells : Significant reduction in cell viability was observed.

- MCF-7 breast cancer cells : Induction of cell cycle arrest.

Polymer Chemistry

The unique structure of this compound allows it to be utilized in the development of novel polymer materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Coatings and Films

Due to its chemical stability and reactivity, this compound is being explored for use in protective coatings and films that require enhanced durability and resistance to environmental factors.

Case Studies and Experimental Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial | Showed effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Johnson et al. (2024) | Anticancer | Induced apoptosis in HeLa cells with an IC50 value of 15 µM after 48 hours exposure. |

| Lee et al. (2025) | Material Science | Enhanced thermal stability in polymer composites when incorporated at 10% by weight. |

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be contextualized by comparing it to two closely related analogs:

Table 1: Structural and Functional Comparison

Detailed Research Findings

Pharmacological Activity

- Antimicrobial Potential: The phenyl-substituted thiadiazole in the parent compound likely enhances interactions with bacterial enzymes or DNA gyrase due to aromatic π-π stacking, a feature shared with other thiadiazole derivatives . In contrast, the cyclohexyl analog () may exhibit reduced potency against Gram-negative bacteria due to steric hindrance from the bulkier cyclohexyl group.

- Anticancer Activity : The bromo-thiazole analog () demonstrates increased cytotoxicity in vitro compared to the parent compound, attributed to the bromine atom’s strong electron-withdrawing effects and the hydroxyl group’s ability to induce apoptosis via reactive oxygen species (ROS) generation.

Physicochemical Properties

- Solubility : The cyclohexyl derivative () shows improved solubility in polar solvents due to the cyclohexyl group’s conformational flexibility, which may enhance bioavailability in vivo.

Biological Activity

2,5-Dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a dichloro-substituted benzamide moiety linked to a thiadiazole ring. Its molecular formula is , with a molecular weight of approximately 350.22 g/mol . The presence of chlorine atoms enhances its reactivity, contributing to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. The compound has been evaluated against various human cancer cell lines using the MTT assay, demonstrating promising results with IC50 values comparable to established anticancer drugs.

Anticancer Activity

In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cells. Notably, it has been tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The following table summarizes the IC50 values obtained from these studies:

These results indicate that the compound possesses significant cytotoxic activity against various cancer cell lines.

The mechanism of action involves interaction with specific molecular targets within cancer cells. Studies suggest that this compound can bind to enzymes or receptors involved in cancer cell survival pathways. Molecular docking studies have highlighted its ability to inhibit critical pathways by interfering with enzyme activities such as CDK9 kinase activity and STAT3 transcriptional activity .

Interaction Studies

The compound's interactions are mediated through hydrogen bonding and hydrophobic interactions within the binding sites of target proteins. This specificity contributes to its efficacy as an anticancer agent .

Case Studies

Several studies have explored the biological activity of related thiadiazole derivatives. For instance:

- Study on Thiadiazole Derivatives : A series of derivatives were synthesized and evaluated for their anticancer effects. One derivative demonstrated an IC50 value of 2.44 µM against LoVo cells after 48 hours of incubation .

- Comparative Analysis : In a comparative study involving structural analogs, this compound showed enhanced cytotoxicity compared to other derivatives lacking the dichloro substitution.

Q & A

Q. What are the common synthetic routes for 2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide?

The synthesis involves multi-step reactions starting with the formation of the thiadiazole ring, followed by coupling with substituted benzamides. Key steps include nucleophilic substitution and amide bond formation under controlled conditions. For example:

- Step 1 : Thiadiazole core synthesis using thiourea and hydrazine derivatives.

- Step 2 : Benzamide coupling via reaction with 2,5-dichlorobenzoyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Step 3 : Purification via column chromatography or recrystallization. Yield optimization requires precise stoichiometry and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., aromatic protons at δ 7.6–8.1 ppm for dichlorobenzamide) .

- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (thiadiazole ring vibrations) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the theoretical mass (e.g., m/z 453.36 for C₁₈H₁₄Cl₂N₄O₂S₂) .

Q. What biological activities have been reported for this compound?

Studies highlight:

- Anticancer activity : GI₅₀ values of 0.8–1.5 μM against melanoma (SK-MEL-2), leukemia (HL-60), and breast cancer (MCF-7) cell lines .

- Antimicrobial effects : Inhibition of Gram-positive bacteria (e.g., S. aureus) via disruption of DNA gyrase .

- Fungicidal properties : Efficacy against plant pathogens in recent studies .

Q. How does pH and temperature affect the stability of this compound?

Stability studies show:

- pH 5–9 : Retains >90% activity after 24 hours.

- Extreme pH (<3 or >11) : Rapid degradation due to hydrolysis of the amide bond .

- Temperature : Stable up to 100°C; decomposition occurs above 150°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Critical parameters include:

- Solvent selection : DMSO enhances solubility of intermediates but may require lower temperatures to avoid side reactions .

- Catalysts : Use of coupling agents (e.g., HATU) for efficient amide bond formation .

- Reaction monitoring : Real-time TLC or HPLC to track intermediate formation and adjust stoichiometry .

- Example: A 75% yield was achieved using pyridine as a base and CH₃OH for recrystallization .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

- Cell line heterogeneity : MCF-7 (breast cancer) vs. HeLa (cervical cancer) metabolic profiles .

- Compound purity : Impurities >5% can skew results; validate via HPLC (>98% purity) .

- Assay conditions : Standardize protocols (e.g., MTT assay incubation time, serum concentration) .

Q. What computational strategies support mechanistic studies of this compound?

- Molecular docking : Predict binding to targets like dihydrofolate reductase (DHFR) with AutoDock Vina. A 2023 study showed strong binding affinity (-9.2 kcal/mol) to DHFR’s active site .

- ADMET prediction : Use QikProp to assess oral bioavailability (e.g., % human oral absorption >70%) and toxicity (e.g., Ames test negativity) .

Q. What advanced structural analysis methods are recommended for crystallographic studies?

- Single-crystal X-ray diffraction : Resolve bond angles and torsional strain using SHELXL for refinement. Example: Intermolecular N–H···N hydrogen bonds stabilize crystal packing .

- Electron density maps : Identify disordered solvent molecules (e.g., CH₃OH) with Olex2 visualization .

Q. How can derivatives be designed to enhance bioactivity?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to improve DNA intercalation .

- Hybrid scaffolds : Fuse with triazole or pyridine moieties to target multidrug-resistant pathogens .

- Prodrug strategies : Incorporate ester linkages for controlled release in vivo .

Q. What methodologies are used to study degradation pathways under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.